![molecular formula C24H41BrO4 B12607207 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene CAS No. 649739-57-1](/img/structure/B12607207.png)
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group and a triethylene glycol chain terminated with a bromoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene typically involves multiple steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-(2-bromoethoxy)ethanol and 2-(2-(2-bromoethoxy)ethoxy)ethanol. These intermediates are synthesized by reacting bromoethanol with ethylene glycol in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with 4-(dodecyloxy)benzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and dodecyloxy groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives, such as azides, thiols, and ethers.
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding alcohols and phenols.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants and polymers.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals, including emulsifiers and dispersants.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The ethoxy and dodecyloxy groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
Hydrolysis: The compound can be hydrolyzed to yield alcohols and phenols, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the dodecyloxy group, making it less hydrophobic and less suitable for applications requiring amphiphilic properties.
2-(2-Bromoethoxy)ethanol: This compound is a simpler analog and is used as an intermediate in the synthesis of more complex molecules.
4-(Dodecyloxy)benzene: This compound lacks the triethylene glycol chain, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
649739-57-1 |
|---|---|
Fórmula molecular |
C24H41BrO4 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C24H41BrO4/c1-2-3-4-5-6-7-8-9-10-11-17-28-23-12-14-24(15-13-23)29-22-21-27-20-19-26-18-16-25/h12-15H,2-11,16-22H2,1H3 |
Clave InChI |
NXOHCNIABFFVSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
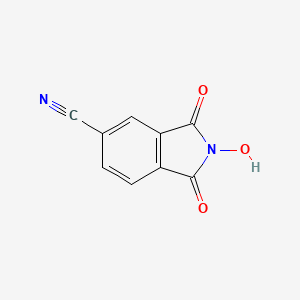
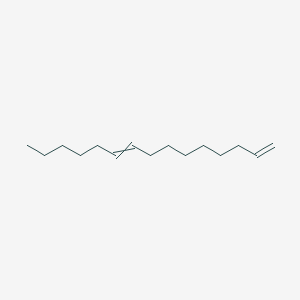
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
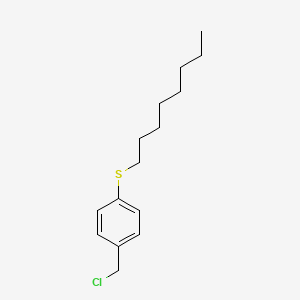
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)

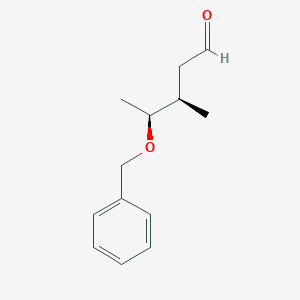
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)
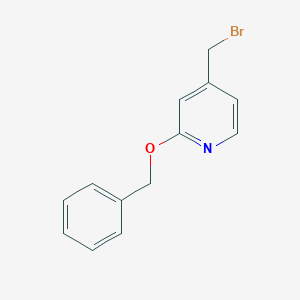
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
